molecular formula C19H31NO3 B14659615 N-((4-Hydroxy-3-methoxyphenyl)methyl)undecanamide CAS No. 47311-59-1

N-((4-Hydroxy-3-methoxyphenyl)methyl)undecanamide

Cat. No.: B14659615
CAS No.: 47311-59-1
M. Wt: 321.5 g/mol
InChI Key: PLYCKVKDTOBZTL-UHFFFAOYSA-N
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Description

N-((4-Hydroxy-3-methoxyphenyl)methyl)undecanamide is a synthetic organic compound It is structurally characterized by an amide linkage between an undecanamide chain and a vanillyl group (4-hydroxy-3-methoxyphenyl)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Hydroxy-3-methoxyphenyl)methyl)undecanamide typically involves the reaction of 4-hydroxy-3-methoxybenzylamine with undecanoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-((4-Hydroxy-3-methoxyphenyl)methyl)undecanamide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The amide bond can be reduced to form the corresponding amine and alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine and alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((4-Hydroxy-3-methoxyphenyl)methyl)undecanamide involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the amide linkage provides structural stability. The compound may modulate various signaling pathways, including those involved in inflammation and pain perception.

Comparison with Similar Compounds

N-((4-Hydroxy-3-methoxyphenyl)methyl)undecanamide can be compared with other similar compounds, such as:

    Capsaicin: Both compounds share a vanillyl group, but capsaicin has a shorter acyl chain.

    Nonivamide: Similar to capsaicin but with a different acyl chain length.

    Vanillylamine derivatives: Compounds with variations in the acyl chain length and functional groups.

This compound is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities.

Properties

CAS No.

47311-59-1

Molecular Formula

C19H31NO3

Molecular Weight

321.5 g/mol

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]undecanamide

InChI

InChI=1S/C19H31NO3/c1-3-4-5-6-7-8-9-10-11-19(22)20-15-16-12-13-17(21)18(14-16)23-2/h12-14,21H,3-11,15H2,1-2H3,(H,20,22)

InChI Key

PLYCKVKDTOBZTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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